molecular formula C13H17NO2 B13508807 ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate

Cat. No.: B13508807
M. Wt: 219.28 g/mol
InChI Key: FJUQGENPPJDBRU-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and are used in various pharmaceutical applications. The structure of this compound consists of a benzene ring fused to an azepine ring, with an ethyl ester group attached to the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid . Another approach involves the use of ionic diamine rhodium complexes to catalyze the intramolecular hydroaminomethylation of 2-allylanilines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, benzazepine derivatives have been shown to inhibit sodium channels and squalene synthase, which are involved in various physiological processes .

Comparison with Similar Compounds

Ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate can be compared with other benzazepine derivatives, such as:

The uniqueness of this compound lies in its specific ester group and the position of the carboxylate, which contribute to its unique chemical and biological properties.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-6-5-10-4-3-7-14-9-12(10)8-11/h5-6,8,14H,2-4,7,9H2,1H3

InChI Key

FJUQGENPPJDBRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCNC2)C=C1

Origin of Product

United States

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